molecular formula C15H15ClF3N3O B7663882 3-chloro-N-(3-imidazol-1-ylpropyl)-N-methyl-5-(trifluoromethyl)benzamide

3-chloro-N-(3-imidazol-1-ylpropyl)-N-methyl-5-(trifluoromethyl)benzamide

Katalognummer: B7663882
Molekulargewicht: 345.75 g/mol
InChI-Schlüssel: MCAUSMDAMHBGNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N-(3-imidazol-1-ylpropyl)-N-methyl-5-(trifluoromethyl)benzamide, also known as TAK-659, is a novel small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the proliferation and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Wirkmechanismus

3-chloro-N-(3-imidazol-1-ylpropyl)-N-methyl-5-(trifluoromethyl)benzamide exerts its anti-cancer effects by inhibiting BTK activity, which is a crucial component of the B-cell receptor signaling pathway. BTK activation leads to downstream signaling events that promote B-cell proliferation and survival. This compound binds to the ATP-binding site of BTK, preventing its phosphorylation and subsequent activation. This results in the inhibition of downstream signaling events, ultimately leading to the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to effectively inhibit BTK activity in preclinical studies, leading to the suppression of B-cell proliferation and survival. Moreover, this compound has been shown to enhance the activity of other anti-cancer agents in preclinical models. In addition, this compound has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-chloro-N-(3-imidazol-1-ylpropyl)-N-methyl-5-(trifluoromethyl)benzamide is its specificity for BTK, which reduces the risk of off-target effects. Moreover, this compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for B-cell malignancies. However, there are also some limitations to the use of this compound in lab experiments. For example, the optimal dosage and treatment duration of this compound may vary depending on the specific cell line or animal model used.

Zukünftige Richtungen

There are several potential future directions for the development and application of 3-chloro-N-(3-imidazol-1-ylpropyl)-N-methyl-5-(trifluoromethyl)benzamide. One potential direction is the evaluation of this compound in combination with other anti-cancer agents, such as venetoclax and rituximab, in clinical trials. Another potential direction is the evaluation of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia and marginal zone lymphoma. Moreover, the identification of biomarkers that can predict response to this compound may help to optimize patient selection and treatment strategies.

Synthesemethoden

The synthesis of 3-chloro-N-(3-imidazol-1-ylpropyl)-N-methyl-5-(trifluoromethyl)benzamide involves several steps, including the reaction of 3-chloro-5-(trifluoromethyl)benzoic acid with N-methyl-3-aminopropylamine, followed by the reaction with 1H-imidazole-4-carboxaldehyde. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

3-chloro-N-(3-imidazol-1-ylpropyl)-N-methyl-5-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. Preclinical studies have demonstrated that this compound inhibits BTK activity, resulting in the suppression of B-cell proliferation and survival. Moreover, this compound has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.

Eigenschaften

IUPAC Name

3-chloro-N-(3-imidazol-1-ylpropyl)-N-methyl-5-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClF3N3O/c1-21(4-2-5-22-6-3-20-10-22)14(23)11-7-12(15(17,18)19)9-13(16)8-11/h3,6-10H,2,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAUSMDAMHBGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C=CN=C1)C(=O)C2=CC(=CC(=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.